2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Overview
Description
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a heterocyclic organic compound characterized by its unique structure, which includes a fused oxazolo[5,4-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 2-methyl-4,5,6,7-tetrahydro-1,3-oxazolo[4,5-c]pyridine hydrochloride. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is structurally similar to other heterocyclic compounds such as 2-methyl-4,5,6,7-tetrahydro-1,3-oxazolo[4,5-c]pyridine and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. its unique structural features and chemical properties distinguish it from these compounds. The presence of the oxazolo[5,4-c]pyridine ring system contributes to its distinct reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its capabilities and expand its applications.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRKSFJZPVYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693884 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-60-4 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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